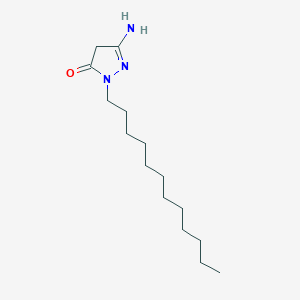

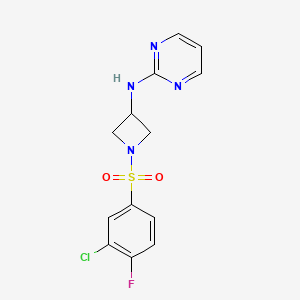

![molecular formula C20H19N5O B2423011 2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579442-78-7](/img/structure/B2423011.png)

2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Polymer Applications Research has highlighted the synthesis of diphenylquinoxaline-containing monomers and their polymerization to form hyperbranched aromatic polyamides. These materials exhibit unique physical and chemical properties due to the presence of quinoxaline units, making them significant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Medicinal Chemistry and Drug Design In medicinal chemistry, the focus has been on synthesizing quinoxaline derivatives for various biological applications. For instance, new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives were synthesized and showed promising antimycobacterial activity against Mycobacterium tuberculosis (Guillon et al., 2004). Another study described the synthesis of phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as potent inhibitors of human protein kinase CK2, with some compounds exhibiting micro- and sub-micromolar range inhibitory activities, indicating their potential as drug candidates for diseases like cancer and inflammatory disorders (Guillon et al., 2013).

Material Chemistry and Green Synthesis A study demonstrated an eco-friendly approach to synthesize pyrrolo- and indolo[1,2-a]quinoxalines, emphasizing the importance of environmentally benign methods in chemical synthesis. This approach utilizes p-dodecylbenzenesulfonic acid as a catalyst, showcasing the potential for generating diverse quinoxaline derivatives under mild conditions (Preetam & Nath, 2015).

Analytical and Structural Chemistry The characterization of organic salts derived from quinoxaline compounds has also been a subject of interest. For example, the synthesis and extensive characterization of 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide highlight the analytical techniques and computational studies used to understand the properties of quinoxaline derivatives, including their ionic nature and structural features (Faizi et al., 2018).

Future Directions

Pyrrolopyrazine derivatives, including “2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide”, could be an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name |

2-amino-1-phenyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-2-12-22-20(26)16-17-19(24-15-11-7-6-10-14(15)23-17)25(18(16)21)13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWCBKYUXFKTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

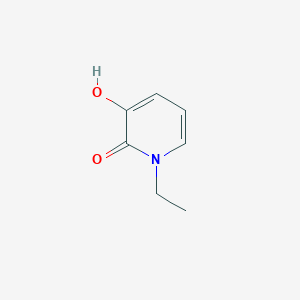

![N-{[1-(prop-2-enoyl)piperidin-2-yl]methyl}acetamide](/img/structure/B2422928.png)

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)

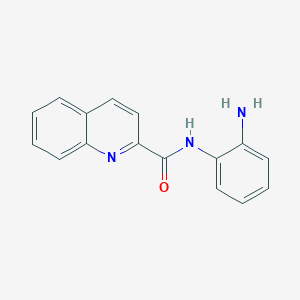

![N-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2422934.png)

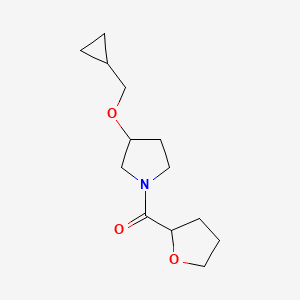

![1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2422941.png)

![(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate](/img/structure/B2422944.png)

![2-(4-Fluorophenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2422950.png)